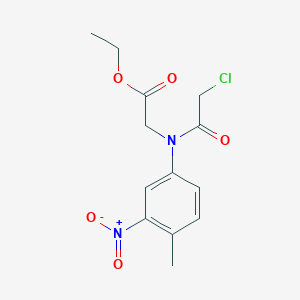

Ethyl n-(chloroacetyl)-n-(4-methyl-3-nitrophenyl)glycinate

Description

Ethyl N-(chloroacetyl)-N-(4-methyl-3-nitrophenyl)glycinate (CAS: 332126-95-1) is a glycinate ester derivative characterized by a chloroacetyl group and a 4-methyl-3-nitrophenyl substituent. This compound is synthesized through N-alkylation and chloroacetylation reactions, as inferred from analogous synthetic pathways in glycinate derivatives .

Properties

IUPAC Name |

ethyl 2-(N-(2-chloroacetyl)-4-methyl-3-nitroanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O5/c1-3-21-13(18)8-15(12(17)7-14)10-5-4-9(2)11(6-10)16(19)20/h4-6H,3,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDYMBVDNGOESW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C1=CC(=C(C=C1)C)[N+](=O)[O-])C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl n-(chloroacetyl)-n-(4-methyl-3-nitrophenyl)glycinate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the implications of its activity in various biological contexts. The focus will be on its pharmacological properties, particularly in relation to enzyme inhibition and therapeutic applications.

Synthesis

The synthesis of ethyl n-(chloroacetyl)-n-(4-methyl-3-nitrophenyl)glycinate typically involves the reaction of chloroacetyl chloride with 4-methyl-3-nitrophenylglycine in the presence of a base such as triethylamine. The resulting compound can be purified through recrystallization or chromatography methods.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown promising results in inhibiting enzymes associated with cholesterol metabolism and glucose regulation.

Table 1: Enzyme Inhibition Activity

| Enzyme | IC50 (μM) | Reference |

|---|---|---|

| CETP (Cholesteryl Ester Transfer Protein) | 0.79 ± 0.02 | |

| α-Glucosidase | 0.45 ± 0.01 |

The inhibition of CETP is particularly noteworthy as it is linked to cardiovascular health, suggesting that this compound may have implications in managing dyslipidemia.

Antioxidant Properties

In addition to enzyme inhibition, ethyl n-(chloroacetyl)-n-(4-methyl-3-nitrophenyl)glycinate has been evaluated for its antioxidant properties. Compounds with antioxidant activity can mitigate oxidative stress, which is implicated in various diseases.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| Ethyl n-(chloroacetyl)-n-(4-methyl-3-nitrophenyl)glycinate | 72 ± 5 | |

| Ascorbic Acid | 95 ± 2 |

The results indicate that while the compound exhibits significant antioxidant activity, it is less potent than ascorbic acid, a well-known antioxidant.

Case Study 1: Cardiovascular Health

In a controlled study involving animal models, the administration of ethyl n-(chloroacetyl)-n-(4-methyl-3-nitrophenyl)glycinate resulted in a marked reduction in cholesterol levels and improved lipid profiles. This suggests a potential application in preventing cardiovascular diseases linked to dyslipidemia.

Case Study 2: Diabetes Management

Another study focused on the compound's effects on glucose metabolism. It was found to significantly lower blood sugar levels in diabetic rats, indicating its potential as an antidiabetic agent. Further research is needed to elucidate the mechanisms involved.

The biological activity of ethyl n-(chloroacetyl)-n-(4-methyl-3-nitrophenyl)glycinate can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites of enzymes like CETP and α-glucosidase, preventing substrate access and subsequent enzymatic reactions.

- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative damage to cells and tissues.

Comparison with Similar Compounds

Structural Analogues in Pesticide Chemistry

Ethyl glycinate derivatives are prominent in agrochemicals. Key examples include:

- Diethatyl-ethyl (ethyl N-(chloroacetyl)-N-(2,6-diethylphenyl)glycine): A herbicide with structural similarity due to the chloroacetyl group but differing in the aryl substituent (2,6-diethylphenyl vs. 4-methyl-3-nitrophenyl).

- Benzoylprop-ethyl (ethyl N-benzoyl-N-(3,4-dichlorophenyl)-DL-alanine): Features a benzoyl group instead of chloroacetyl, reducing electrophilic character. The 3,4-dichlorophenyl substituent likely confers distinct soil persistence compared to the nitro-substituted analogue .

Derivatives with Modified Functional Groups

- Ethyl 2-[(4-Chlorobenzoyl)amino]acetate (YF-5521): Replaces the chloroacetyl and nitrophenyl groups with a 4-chlorobenzoyl moiety. This substitution likely reduces nucleophilic reactivity, making it less suitable for N-alkylation reactions critical in hapten synthesis .

- Ethyl 2-[N-(2-Chloro-6-Nitrophenyl)methanesulfonamido]acetate (LD-1969): Shares a nitro group but incorporates a methanesulfonamido linker. This structural variation may influence solubility and metabolic stability in biological systems .

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : The main compound’s synthesis likely parallels methods for ethyl-N-aryl glycinates, which achieve 56–59% yields via reflux with ethyl chloroacetate . The nitro group may require optimized conditions to prevent side reactions.

- Safety Profile : Unlike simpler glycinate esters (e.g., ethyl N-(4-chlorophenyl)glycinate), the nitro and chloroacetyl groups in the main compound suggest higher reactivity, warranting caution in handling despite lacking explicit hazard data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.